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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in

clinical trials of (R)-BAY1238097, a bromodomain and extraterminal (BET) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is (R)-BAY1238097 and what is its mechanism of action?

A1: (R)-BAY1238097 is an orally administered inhibitor of the Bromodomain and Extra-

Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins

are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a

crucial role in the regulation of gene expression.[1][2] By binding to the bromodomains of BET

proteins, (R)-BAY1238097 prevents their interaction with histones, which disrupts chromatin

remodeling and inhibits the transcription of key oncogenes, such as MYC.[1][3] This ultimately

leads to the suppression of tumor cell growth.[1] Preclinical studies have shown its anti-

proliferative activity in various lymphoma cell lines and anti-tumor efficacy in in vivo models of

diffuse large B cell lymphoma.[4]

Q2: What were the dose-limiting toxicities (DLTs) observed for (R)-BAY1238097 in clinical

trials?

A2: In the first-in-human phase I study, dose-limiting toxicities were observed at the 80

mg/week dose level.[5] The DLTs reported in the two patients receiving this dose were Grade 3
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vomiting, Grade 3 headache, and Grade 2/3 back pain.[5] Due to the occurrence of these DLTs

at a dose below the targeted drug exposure, the study was terminated prematurely.[5]

Q3: What were the most common adverse events associated with (R)-BAY1238097 treatment?

A3: The most frequently reported adverse events across all dose levels in the phase I trial were

nausea, vomiting, headache, back pain, and fatigue.[5] It is noteworthy that toxicities like

thrombocytopenia are common among BET inhibitors as a class.[6][7]

Q4: Was a maximum tolerated dose (MTD) or recommended phase II dose (RP2D) determined

for (R)-BAY1238097?

A4: A maximum tolerated dose (MTD) or recommended phase II dose (RP2D) was not

established for (R)-BAY1238097. The clinical trial was terminated early due to the

unacceptable toxicity profile before these doses could be determined.[5]

Troubleshooting Guide for Unexpected Toxicities in
Preclinical Models
While the clinical trial for (R)-BAY1238097 was halted, research with BET inhibitors continues.

Should you encounter unexpected toxicities in your preclinical experiments with similar

compounds, consider the following:

Review Dosing and Schedule: The observed toxicities with (R)-BAY1238097 were dose-

dependent. Re-evaluate your dosing regimen and consider dose-fractionation or alternative

schedules.

Assess Off-Target Effects: While BET inhibitors are designed to be specific, off-target effects

can occur. Consider performing broader profiling to identify unintended molecular

interactions.

Evaluate Animal Model Health Status: Underlying health issues in animal models can

exacerbate drug toxicities. Ensure your models are healthy and free from infections or other

comorbidities.

Consider Formulation and Vehicle Effects: The vehicle used to dissolve and administer the

compound can have its own toxicities. Run vehicle-only controls to rule out this possibility.
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Data Presentation
Table 1: Dose-Limiting Toxicities of (R)-BAY1238097 in the Phase I Clinical Trial[5]

Dose Level (Twice Weekly) Number of Patients
Dose-Limiting Toxicities
(DLTs) Observed

10 mg/week 3 None

40 mg/week 3 None

80 mg/week 2

Grade 3 Vomiting, Grade 3

Headache, Grade 2/3 Back

Pain

Experimental Protocols
Phase I Clinical Trial Methodology for (R)-BAY1238097[5]

Study Design: This was a first-in-human, open-label, non-randomized, multicenter, phase I

study with an adaptive dose-escalation design.

Patient Population: The study enrolled eight patients with cytologically or histologically

confirmed advanced refractory malignancies.

Dosing Regimen: (R)-BAY1238097 was administered orally twice weekly in 21-day cycles.

The starting dose was 10 mg/week.

Dose Escalation: A model-based dose-response analysis was used to guide dose escalation.

The dose levels evaluated were 10 mg/week, 40 mg/week, and 80 mg/week.

Safety and Tolerability Assessment: Safety was the primary endpoint and was evaluated by

monitoring adverse events (AEs), which were graded according to the National Cancer

Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting

toxicities were defined within the first treatment cycle.

Pharmacokinetics and Pharmacodynamics: Pharmacokinetic parameters were assessed to

evaluate drug exposure. Pharmacodynamic assessments included the evaluation of
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biomarkers such as MYC and HEXIM1 expression.

Tumor Response: Tumor response was evaluated as a secondary endpoint.
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Caption: Mechanism of action of (R)-BAY1238097.
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Caption: Dose-limiting toxicity workflow in the (R)-BAY1238097 Phase I trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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